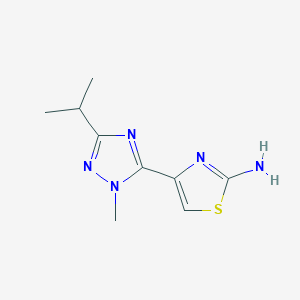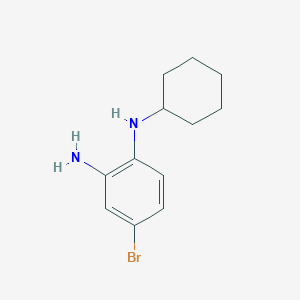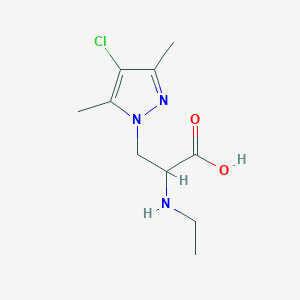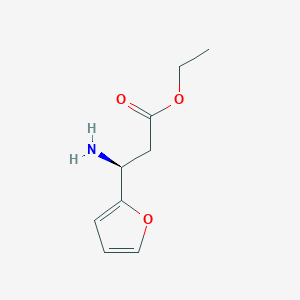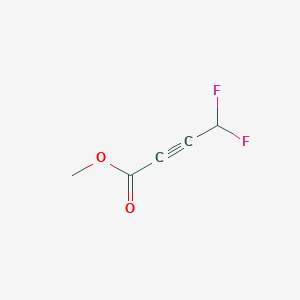
Methyl 4,4-difluorobut-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,4-difluorobut-2-ynoate: is an organic compound with the molecular formula C₅H₄F₂O₂ It is a fluorinated ester, characterized by the presence of two fluorine atoms attached to the same carbon atom in a but-2-ynoate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4,4-difluorobut-2-ynoate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4,4-difluorobut-2-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4,4-difluorobut-2-ynoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The triple bond in the but-2-ynoate structure can participate in addition reactions with various reagents.
Cyclization Reactions: The compound can undergo cyclization reactions to form cyclic structures, such as quinolines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Addition Reactions: Reagents like hydrogen halides or halogens can be used under controlled conditions.
Cyclization Reactions: Catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can promote cyclization reactions.
Major Products Formed:
Substitution Reactions: Products with substituted functional groups replacing the fluorine atoms.
Addition Reactions: Products with added functional groups across the triple bond.
Cyclization Reactions: Cyclic compounds such as quinolines.
Wissenschaftliche Forschungsanwendungen
Methyl 4,4-difluorobut-2-ynoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 4,4-difluorobut-2-ynoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in specific chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Methyl 4,4-difluorobut-2-enoate: Similar structure but with a double bond instead of a triple bond.
Ethyl 4,4-difluorobut-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4,4-difluorobut-2-ynoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness: Methyl 4,4-difluorobut-2-ynoate is unique due to its specific combination of a triple bond and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H4F2O2 |
|---|---|
Molekulargewicht |
134.08 g/mol |
IUPAC-Name |
methyl 4,4-difluorobut-2-ynoate |
InChI |
InChI=1S/C5H4F2O2/c1-9-5(8)3-2-4(6)7/h4H,1H3 |
InChI-Schlüssel |
MXDKOAUTPKNDQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


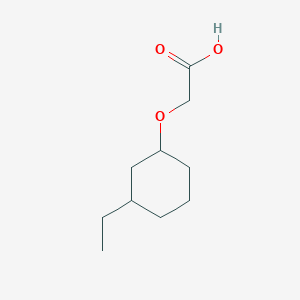
![Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B13627905.png)
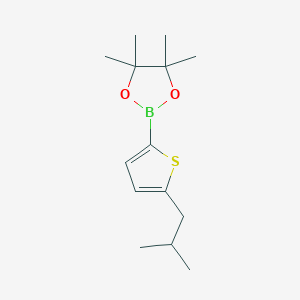
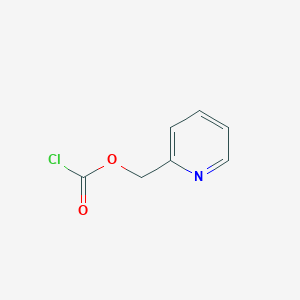
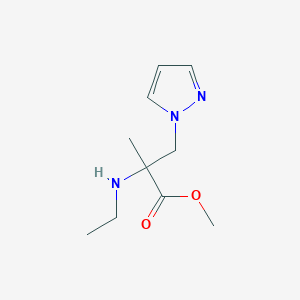
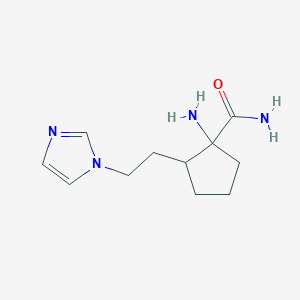
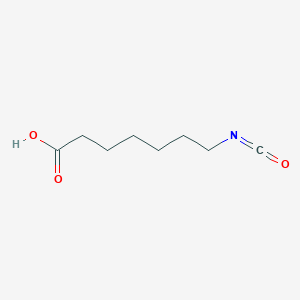
![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
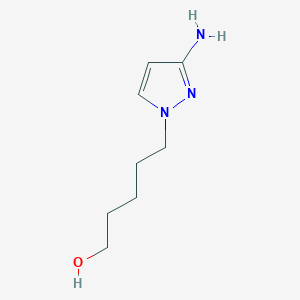
![4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13627932.png)
